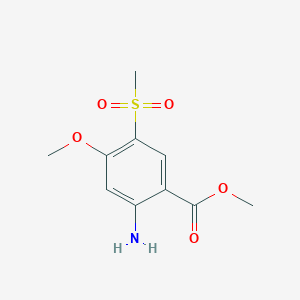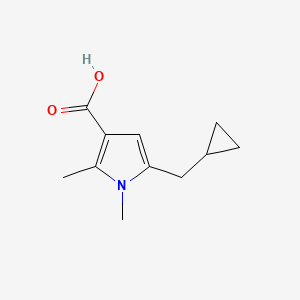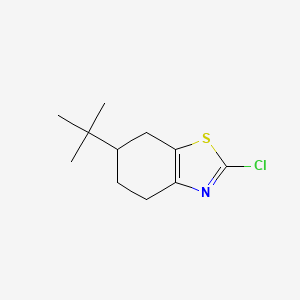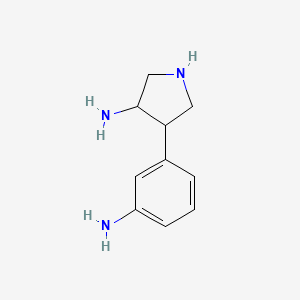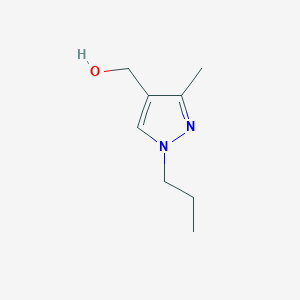
(3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methyl group at position 3, a propyl group at position 1, and a hydroxymethyl group at position 4 of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole with formaldehyde under basic conditions to introduce the hydroxymethyl group at position 4. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
(3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
- (3-Methyl-1-ethyl-1H-pyrazol-4-YL)methanol
- (3-Methyl-1-butyl-1H-pyrazol-4-YL)methanol
- (3-Methyl-1-propyl-1H-pyrazol-5-YL)methanol
Comparison: (3-Methyl-1-propyl-1H-pyrazol-4-YL)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to (3-Methyl-1-ethyl-1H-pyrazol-4-YL)methanol, the propyl group provides different steric and electronic effects, potentially leading to variations in its interactions with molecular targets. The position of the hydroxymethyl group also plays a crucial role in determining the compound’s properties and applications.
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
(3-methyl-1-propylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h5,11H,3-4,6H2,1-2H3 |
InChIキー |
NTGYKVJUVHSWQO-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C(=N1)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B13183951.png)
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)
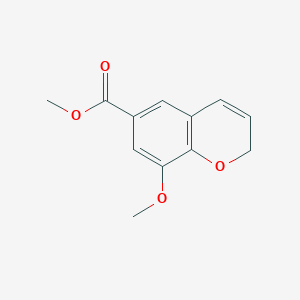
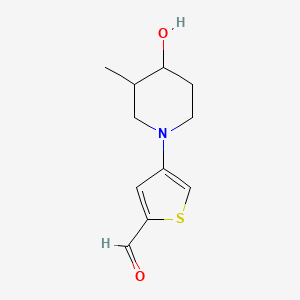
![1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13183971.png)
![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
![4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13183983.png)

